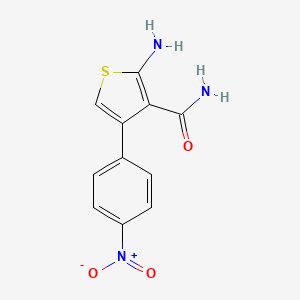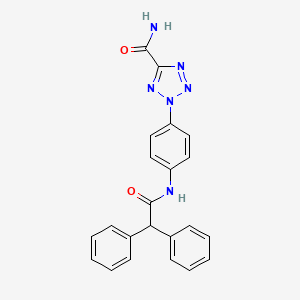
2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a diphenylacetamido group attached to the phenyl ring, which is further connected to a tetrazole ring with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Diphenylacetamido Intermediate: This step involves the reaction of diphenylacetic acid with an amine to form the diphenylacetamido intermediate. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Attachment of the Phenyl Ring: The diphenylacetamido intermediate is then reacted with a halogenated phenyl compound (e.g., bromobenzene) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck coupling) to attach the phenyl ring.
Formation of the Tetrazole Ring: The phenyl-substituted intermediate is then subjected to a cyclization reaction with sodium azide (NaN3) and a suitable electrophile (e.g., triethyl orthoformate) to form the tetrazole ring.
Introduction of the Carboxamide Group: Finally, the tetrazole intermediate is reacted with an appropriate amine or amide reagent to introduce the carboxamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s tetrazole ring can be used as a building block for the synthesis of advanced materials, including energetic materials and coordination polymers.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions due to its ability to interact with specific biomolecules.
Industrial Applications: The compound may find applications in the development of new catalysts, sensors, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide depends on its specific biological target and application. In medicinal chemistry, the compound may exert its effects by:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Receptors: The compound may bind to cellular receptors, triggering a cascade of signaling events that lead to a biological response.
Modulating Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Comparación Con Compuestos Similares
2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives and diphenylacetamido compounds. Similar compounds include:
Tetrazole Derivatives: Compounds such as 5-aminotetrazole, 5-phenyltetrazole, and 5-methyltetrazole share the tetrazole ring structure but differ in their substituents and biological activities.
Diphenylacetamido Compounds: Compounds such as diphenylacetamide and diphenylacetic acid share the diphenylacetamido group but differ in their overall structure and applications.
The uniqueness of this compound lies in its combination of the diphenylacetamido group with the tetrazole ring and carboxamide functionality, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[4-[(2,2-diphenylacetyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2/c23-20(29)21-25-27-28(26-21)18-13-11-17(12-14-18)24-22(30)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZCAVQTEYWZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
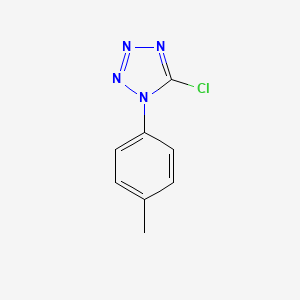
![Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2754294.png)
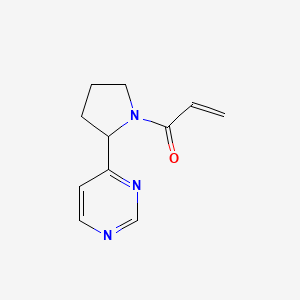
![Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2754297.png)
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2754298.png)
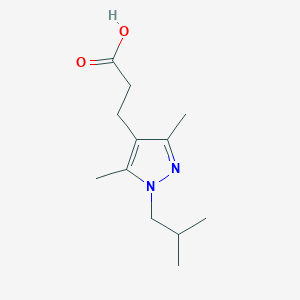
![7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2754302.png)
![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2754305.png)
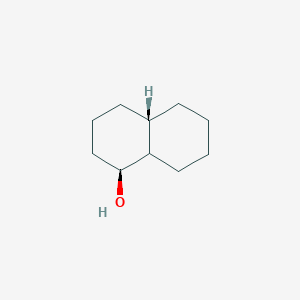

![11-[(thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2754310.png)
![3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754311.png)
